![molecular formula C13H11ClF3N3O2 B5606124 7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5606124.png)
7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,7-diazaspiro[4.4]nonane-1,3-dione
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.4]nonane derivatives, including similar compounds, involves complex organic reactions. One-pot synthesis methods have been developed for efficient production, demonstrating the compound's intricate formation process. For example, a one-pot synthesis approach using Mn(III)-based oxidation has been employed for the synthesis of related 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, highlighting the procedural simplicity and good yields (Huynh, Nguyen, & Nishino, 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.4]nonane derivatives is characterized by spirocyclic frameworks, often analyzed through X-ray crystallography and molecular modeling. Studies on similar compounds provide insights into their conformation and the influence of substituents on their spatial arrangement, crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Diazaspiro[4.4]nonane derivatives participate in a variety of chemical reactions, influenced by their unique structural features. Their reactivity can be tailored for specific applications, such as the development of new pharmacological agents. The compounds' ability to undergo cyclopropanation, demonstrated in related studies, showcases their versatility in synthetic chemistry (Banothu, Basavoju, & Bavantula, 2015).
properties
IUPAC Name |
7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O2/c14-8-3-7(13(15,16)17)5-18-10(8)20-2-1-12(6-20)4-9(21)19-11(12)22/h3,5H,1-2,4,6H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRHAGBXNKCFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)NC2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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